molecular formula C17H17F3N4O4S B10950454 methyl 5-carbamoyl-2-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate

methyl 5-carbamoyl-2-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B10950454
M. Wt: 430.4 g/mol
InChI Key: AMBMTHJCNOQNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE is a synthetic organic compound with a complex structure It contains multiple functional groups, including an aminocarbonyl group, a trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropyl group addition: This can be done using cyclopropyl halides in the presence of a base.

    Thiophene ring formation: This step may involve the use of sulfur-containing reagents and cyclization reactions.

    Final esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification steps: Employing techniques such as recrystallization, chromatography, and distillation.

    Quality control: Ensuring the final product meets the required specifications through analytical methods such as HPLC, NMR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aminocarbonyl group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines.

    Substitution products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE: can be compared with other compounds containing similar functional groups, such as:

Properties

Molecular Formula

C17H17F3N4O4S

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 5-carbamoyl-2-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H17F3N4O4S/c1-7-12(16(27)28-2)15(29-13(7)14(21)26)22-11(25)6-24-9(8-3-4-8)5-10(23-24)17(18,19)20/h5,8H,3-4,6H2,1-2H3,(H2,21,26)(H,22,25)

InChI Key

AMBMTHJCNOQNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.